5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine
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Overview
Description
5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine typically involves the halogenation of a pyrazine precursor. One common method includes the bromination and chlorination of a dimethylpyrazine derivative. The reaction conditions often require the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound is similar in structure but contains an indole ring instead of a pyrazine ring.
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Another structurally related compound with a different functional group arrangement.
Uniqueness
5-Bromo-3-chloro-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7BrClN3 |
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Molecular Weight |
236.50 g/mol |
IUPAC Name |
5-bromo-3-chloro-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H7BrClN3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 |
InChI Key |
LHLOLPXQLMSCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)Br |
Origin of Product |
United States |
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